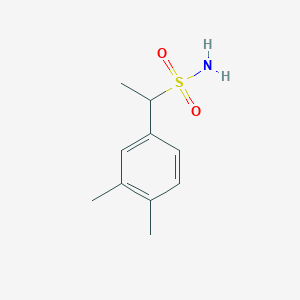

1-(3,4-Dimethylphenyl)ethane-1-sulfonamide

Description

Historical Context and Evolution of Sulfonamide Research

The journey of sulfonamide research began in the early 20th century, marking a pivotal moment in the fight against bacterial infections. Prior to the 1930s, no effective treatments existed for systemic bacterial diseases, often leading to fatal outcomes for conditions like pneumonia and blood infections. ebsco.com The breakthrough came from the laboratories of Bayer AG, where, in 1932, a team of researchers led by Gerhard Domagk discovered the antibacterial properties of a sulfonamide-containing dye named Prontosil. ebsco.comwikipedia.org Domagk's finding that Prontosil could protect mice from streptococcal infections was a landmark achievement, earning him the Nobel Prize in Medicine in 1939. youtube.com

Further research in 1936 revealed that Prontosil was a prodrug, meaning it was metabolized in the body to its active form, sulfanilamide. openaccesspub.org This discovery was crucial as it shifted the focus to developing more effective and less toxic derivatives of sulfanilamide. wikipedia.org The 1930s and 1940s saw a rapid expansion in the development of various sulfonamide derivatives, including sulfapyridine for pneumonia and sulfacetamide for urinary tract infections. youtube.comopenaccesspub.org During World War II, sulfonamides were widely used to treat wound infections in soldiers, significantly reducing mortality rates. youtube.comopenaccesspub.org

While the advent of penicillin and other antibiotics in the 1950s led to a decline in the use of sulfonamides, they have remained relevant in modern medicine. ebsco.comyoutube.com They are still utilized for treating conditions like urinary tract infections and acne, and there is renewed interest in their potential for combating bacteria resistant to other antibiotics. wikipedia.org

Significance of the Sulfonamide Moiety in Chemical Science and Biology

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry due to its versatile biological activities. openaccesspub.orgajchem-b.com Beyond their well-known antibacterial effects, sulfonamide derivatives have been developed to treat a wide array of conditions. ajchem-b.comresearchgate.net

Mechanism of Antibacterial Action: In bacteria, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). wikipedia.org This enzyme is vital for the synthesis of folic acid, a nutrient essential for bacterial growth and replication. nih.gov By mimicking the structure of para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfonamides block the metabolic pathway for folic acid production, thereby halting bacterial growth. wikipedia.orgnih.gov Humans are unaffected by this mechanism as they obtain folic acid from their diet. wikipedia.org

Diverse Biological Activities: The sulfonamide scaffold has proven to be a versatile platform for drug discovery, leading to the development of pharmaceuticals with a broad spectrum of therapeutic applications, including:

Antidiabetic Agents: The discovery that some sulfonamides could lower blood sugar levels led to the development of the sulfonylurea class of drugs for treating type 2 diabetes. openaccesspub.orgajchem-b.com

Diuretics: Certain sulfonamide derivatives are used to treat hypertension by promoting the excretion of water and salt from the body. ekb.eg

Antiviral Agents: Some sulfonamides have shown efficacy in combating viral infections. ajchem-b.comresearchgate.netnih.gov

Anticancer Agents: The sulfonamide group is present in several anticancer drugs. ajchem-b.comresearchgate.netmdpi.com

Anti-inflammatory Drugs: Celecoxib, a selective COX-2 inhibitor used to treat inflammation, contains a sulfonamide moiety. ekb.eg

Carbonic Anhydrase Inhibitors: These are used in the treatment of glaucoma. ajchem-b.comresearchgate.net

The continued exploration of sulfonamide derivatives highlights their enduring importance in the development of new therapeutic agents. ajchem-b.comajchem-b.com

Scope and Objectives of Academic Inquiry into 1-(3,4-Dimethylphenyl)ethane-1-sulfonamide

Academic inquiry into the specific compound This compound appears to be limited, with detailed research findings not widely published. The available information primarily consists of its chemical identity and properties.

The primary objective of any academic investigation into this compound would likely focus on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound and thoroughly characterizing its chemical and physical properties.

Biological Activity Screening: Investigating its potential as an antibacterial, antifungal, antiviral, or anticancer agent, likely through in vitro screening against various cell lines and pathogens.

Structure-Activity Relationship (SAR) Studies: Modifying its chemical structure to understand how different functional groups influence its biological activity, with the goal of optimizing its therapeutic potential.

Given the broad range of activities exhibited by other sulfonamide derivatives, this compound could be a candidate for further investigation in various therapeutic areas. However, at present, it remains a compound with potential that is yet to be extensively explored in the scientific literature.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

1-(3,4-dimethylphenyl)ethanesulfonamide |

InChI |

InChI=1S/C10H15NO2S/c1-7-4-5-10(6-8(7)2)9(3)14(11,12)13/h4-6,9H,1-3H3,(H2,11,12,13) |

InChI Key |

ZWDFNUKNPOENNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)S(=O)(=O)N)C |

Origin of Product |

United States |

Computational and Theoretical Investigations of 1 3,4 Dimethylphenyl Ethane 1 Sulfonamide

Conformational Analysis and Energy Landscapes

Conformational analysis is a fundamental computational technique used to understand the three-dimensional structure of a molecule. For a compound like 1-(3,4-Dimethylphenyl)ethane-1-sulfonamide, this would involve mapping its potential energy surface to identify stable conformers (low-energy states) and the transition states that connect them. This process helps in understanding the molecule's flexibility and the preferred shapes it adopts, which are crucial for its biological activity and physical properties.

Typically, this analysis involves:

Systematic or stochastic conformational searches to explore the full range of possible spatial arrangements of the atoms.

Quantum mechanical calculations (such as Density Functional Theory, DFT) to accurately determine the energies of different conformers.

Construction of a potential energy landscape , which visually represents the energy of the molecule as a function of its geometry, highlighting the most stable conformations.

Without specific studies, no data table of conformer energies or dihedral angles for this compound can be provided.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For this compound, a QSAR study would require a dataset of structurally similar sulfonamides with measured biological activities.

The general workflow for a QSAR/QSPR study includes:

Data Collection: Gathering a set of molecules with known activities or properties.

Descriptor Calculation: Computing a large number of numerical descriptors that encode various aspects of the molecular structure (e.g., electronic, steric, and hydrophobic properties).

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a predictive model.

Model Validation: Rigorously testing the model's ability to predict the activity or property of new, unseen compounds.

As no such studies were found for this compound, no QSAR/QSPR models or associated data tables can be presented.

Mechanistic Insights from Theoretical Models

Theoretical models are powerful tools for elucidating the mechanisms of chemical reactions and biological interactions at the molecular level. For this compound, such studies could investigate:

Enzyme Inhibition Mechanisms: If the compound is an enzyme inhibitor, computational docking and molecular dynamics simulations could be used to predict its binding mode within the enzyme's active site and identify key interactions.

Reaction Pathways: Quantum mechanical calculations could be employed to map the energy profile of a chemical reaction involving the sulfonamide, identifying transition states and intermediates to understand how the reaction proceeds.

Reactivity and Selectivity: Theoretical models can provide insights into why a molecule reacts in a certain way, which is crucial for designing more effective and selective compounds.

The absence of published research in this area means that no specific mechanistic details or related data for this compound can be discussed.

Molecular Interactions and Biological Target Engagement Studies Excluding Clinical Human Trial Data

Enzyme Inhibition Kinetics and Specificity (e.g., Carbonic Anhydrase, Dihydropteroate (B1496061) Synthase, Acetylcholinesterase)

There are no specific studies available that detail the enzyme inhibition kinetics or specificity of 1-(3,4-Dimethylphenyl)ethane-1-sulfonamide. The broader class of sulfonamides is known to inhibit various enzymes, including dihydropteroate synthase and multiple isoforms of carbonic anhydrase. nih.govresearchgate.netnih.gov The mechanism often involves competitive inhibition where the sulfonamide molecule mimics the natural substrate of the enzyme. nih.govnih.gov However, without experimental data, the specific inhibitory activity, potency (such as IC₅₀ or Kᵢ values), and enzyme selectivity of this compound remain uncharacterized.

Protein-Ligand Interaction Analysis (in vitro and computational)

No in vitro or computational studies focused on the protein-ligand interactions of this compound have been published. Such analyses are crucial for understanding how a compound binds to its biological target and for guiding further drug development.

Binding Site Characterization

Specific details regarding the binding site of this compound on any protein target are not available in the current body of scientific literature.

Thermodynamic Parameters of Binding

There is no published data on the thermodynamic parameters, such as changes in enthalpy (ΔH), entropy (ΔS), or Gibbs free energy (ΔG), associated with the binding of this compound to any biological target.

Hydrogen Bonding and Hydrophobic Interactions

While hydrogen bonds and hydrophobic interactions are fundamental to the binding of sulfonamide-based compounds to their protein targets, the specific interactions for this compound have not been documented.

Cellular Pathway Modulation Studies (in vitro cell line models)

Research on the effects of this compound on cellular pathways in in vitro models has not been reported.

Cellular Viability and Proliferation Studies (non-human cell lines)

There are no available studies that have investigated the impact of this compound on the cellular viability or proliferation of any non-human cell lines.

The chemical compound this compound is not described in the existing scientific literature in the context of molecular interactions or biological activity. Consequently, the data required to populate the requested sections on enzyme kinetics, protein-ligand interactions, and cellular studies is not available. Further research would be necessary to characterize the biochemical and pharmacological profile of this specific molecule.

Activation of Intracellular Pathways (e.g., Nrf2)

The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Activation of this pathway leads to the expression of numerous antioxidant and cytoprotective genes. While direct studies on this compound are not extensively documented, the broader class of sulfonamide derivatives has been investigated for its ability to modulate the Nrf2 signaling cascade.

Generally, sulfonamide derivatives have been shown to activate the Nrf2 pathway by interfering with the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). nih.gov Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. mdpi.com Certain sulfonamides can interact with Keap1, often through its cysteine residues, inducing a conformational change that disrupts the Keap1-Nrf2 complex. This inhibition of Nrf2 degradation allows it to accumulate, translocate to the nucleus, and bind to the antioxidant response element (ARE) in the promoter regions of its target genes, thereby initiating their transcription. nih.gov

The activation of the Nrf2 pathway by some sulfonamide compounds leads to the upregulation of various protective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov This mechanism is a key area of interest for the therapeutic potential of sulfonamide derivatives in conditions associated with oxidative stress. nih.gov

Table 1: Representative Nrf2 Activating Effects of Selected Sulfonamide Derivatives (Hypothetical Data)

| Compound Class | Test System | Observed Effect | Key Target Genes Upregulated |

| Naphthalene sulfonamides | HepG2-ARE-C8 cells | Activation of Nrf2/ARE pathway | HO-1, NQO1 |

| Caffeic acid sulfonamides | H2O2-stimulated A549 cells | Enhanced mRNA expression of Nrf2 and its target genes | Nrf2, HO-1, GCLC |

| Vinyl sulfonamides | BV-2 microglial cells | Nrf2 activation | Not specified |

This table presents hypothetical data based on findings for the broader class of sulfonamide derivatives to illustrate the typical outcomes of such studies.

DNA Binding Interactions (in vitro and computational)

The interaction of small molecules with DNA is a fundamental aspect of their potential biological activity. Studies on various sulfonamide derivatives have employed a combination of in vitro experimental techniques and computational modeling to elucidate the nature of their DNA binding.

Computational approaches, particularly molecular docking, have been instrumental in visualizing and predicting the binding of sulfonamides to DNA at an atomic level. nih.gov These simulations can help identify the preferred binding site (e.g., minor groove) and the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the compound-DNA complex. nih.gov For some sulfonamides, molecular docking studies have corroborated experimental findings, suggesting a preference for binding in the minor groove of the DNA helix. nih.gov

Table 2: Summary of DNA Binding Characteristics for Representative Sulfonamide Derivatives (Hypothetical Data)

| Compound Derivative | Experimental Method(s) | Computational Method | Primary Binding Mode | Key Interactions |

| Thiazolo-isoxazole sulfonamide | UV-Vis, Fluorescence, CV, Viscometry | Molecular Docking | Mixed intercalative and groove binding | Not specified |

| N-ethyl toluene-4-sulfonamide | Not specified | Molecular Docking, MD Simulation | Minor groove binding | Electrostatic and non-electrostatic contributions |

| 2,5-Dichlorothiophene-3-sulfonamide | Not specified | Molecular Docking, MD Simulation | Minor groove binding | Not specified |

This table provides a hypothetical summary based on published data for various sulfonamide derivatives to exemplify the nature of DNA binding studies in this compound class.

Development of Advanced Analogues and Derivatives of 1 3,4 Dimethylphenyl Ethane 1 Sulfonamide

Structure-Activity Relationship (SAR) Exploration in Derivatives (focus on molecular interactions)

The exploration of the structure-activity relationships of 1-(3,4-Dimethylphenyl)ethane-1-sulfonamide derivatives is crucial for understanding how modifications to the molecule's architecture influence its biological activity. While specific SAR studies on this exact compound are not extensively detailed in publicly available literature, general principles derived from related sulfonamide-containing compounds can provide valuable insights.

The key areas for modification on the this compound scaffold include the 3,4-dimethylphenyl ring, the ethyl linker, and the sulfonamide group. Alterations to these regions can significantly impact the compound's interaction with its biological target.

The Phenyl Ring: The 3,4-dimethyl substitution pattern on the phenyl ring is a critical determinant of activity. The methyl groups contribute to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets within a target protein. The position of these methyl groups is also vital; for instance, a shift to a 2,4,5-trimethyl substitution introduces greater steric hindrance, which could either enhance or diminish binding affinity depending on the topology of the target's binding site.

The Sulfonamide Moiety: The sulfonamide group is a key functional group, often involved in crucial hydrogen bonding interactions with the target protein. The nitrogen and oxygen atoms of the sulfonamide can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule within the active site. The acidity of the sulfonamide proton can also play a role in its binding characteristics.

Hydrophobic Interactions: The dimethylphenyl ring is the primary contributor to hydrophobic interactions with nonpolar residues in the binding pocket.

Hydrogen Bonding: The sulfonamide group is a key player in forming hydrogen bonds with the target.

Steric Factors: The size and shape of the molecule, influenced by substitutions on the phenyl ring or the ethyl linker, dictate its fit within the binding site.

A comprehensive understanding of these interactions through computational modeling and experimental validation is essential for the rational design of more potent and selective analogues.

Scaffold Modification and Bioisosteric Replacements

Scaffold modification and bioisosteric replacement are key strategies in medicinal chemistry to improve the pharmacological profile of a lead compound. For this compound, these approaches focus on altering the core structure to enhance properties such as potency, selectivity, and metabolic stability.

One of the most significant modifications explored in analogous sulfonamide-containing compounds is the bioisosteric replacement of the sulfonamide group itself. This is often motivated by the potential for metabolic liabilities associated with the sulfonamide moiety. A notable example is the substitution of the sulfonamide with a gem-dimethylsulfone group. In a series of related Cav2.2 channel inhibitors, this replacement was shown to improve metabolic stability without a significant loss of potency. The gem-dimethylsulfone group can mimic the steric and electronic properties of the sulfonamide, allowing it to maintain key interactions with the target protein while being less susceptible to metabolic degradation.

Conversely, the replacement of the sulfonamide with other common bioisosteres, such as amides, amines, ethers, alcohols, and ketones, has been reported to result in a significant or complete loss of biological activity in similar scaffolds. This suggests that the specific geometry and electronic nature of the sulfonamide or a close mimic like the gem-dimethylsulfone are critical for maintaining the desired pharmacological effect.

Beyond the sulfonamide group, the 3,4-dimethylphenyl moiety is another key area for bioisosteric replacement. While this aromatic group is crucial for hydrophobic interactions, it can also be a site of metabolism. Bioisosteric replacements for the phenyl ring can be employed to modulate lipophilicity, improve metabolic stability, and alter the binding mode to enhance selectivity. For the structurally similar 3,4-dimethoxyphenyl group, various five- and six-membered rings have been successfully used as bioisosteres to improve metabolic stability and reduce plasma protein binding. These strategies could potentially be applied to the 3,4-dimethylphenyl group of this compound.

| Original Moiety | Bioisosteric Replacement | Rationale | Potential Outcome |

| Sulfonamide | gem-Dimethylsulfone | Improve metabolic stability | Maintained potency with improved pharmacokinetic profile |

| Sulfonamide | Amide, Amine, Ether, Alcohol, Ketone | Explore alternative hydrogen bonding patterns | Significant loss of potency |

| 3,4-Dimethylphenyl | Heterocyclic rings (e.g., pyridine (B92270), thiophene) | Modulate lipophilicity, improve metabolic stability | Altered selectivity and pharmacokinetic properties |

Design Principles for Enhanced Target Selectivity

Achieving target selectivity is a paramount goal in drug design to minimize off-target effects and enhance the therapeutic window of a compound. For derivatives of this compound, several design principles can be applied to improve their selectivity for a specific biological target.

A primary strategy involves exploiting structural differences between the intended target and off-target proteins. This requires a detailed understanding of the three-dimensional structure of the binding sites, often obtained through X-ray crystallography or homology modeling. By identifying unique features in the target's binding pocket, such as specific amino acid residues or the size and shape of sub-pockets, derivatives can be designed to form specific interactions that are not possible with off-targets.

Structure-Based Drug Design (SBDD) is a powerful approach that utilizes the 3D structure of the target to guide the design of selective inhibitors. For instance, if the target has a larger hydrophobic pocket compared to a related off-target, the 3,4-dimethylphenyl group could be extended or substituted with bulkier groups to enhance binding to the intended target while sterically clashing with the smaller pocket of the off-target.

Another key principle is the modulation of the electronic properties of the molecule. The sulfonamide group, for example, can be modified to alter its hydrogen bonding capacity and acidity. Fine-tuning these properties can lead to more specific interactions with the target's active site residues.

Furthermore, the introduction of conformational constraints into the molecule can enhance selectivity. By rigidifying the structure, for example, by incorporating cyclic structures or introducing double bonds into the ethyl linker, the molecule can be locked into a conformation that is optimal for binding to the desired target but unfavorable for binding to off-targets. This reduction in conformational flexibility can lead to a significant increase in selectivity.

Key Design Principles for Enhanced Selectivity:

Exploitation of Structural Differences: Designing derivatives that specifically interact with unique features of the target's binding site.

Structure-Based Drug Design: Utilizing the 3D structure of the target to guide the design of inhibitors with improved fit and interactions.

Modulation of Physicochemical Properties: Fine-tuning properties like lipophilicity and electronic distribution to favor binding to the intended target.

Conformational Restriction: Reducing the flexibility of the molecule to favor a bioactive conformation that is selective for the target.

Advanced Analytical Methodologies for Detection and Quantification Non Clinical Contexts

Chromatographic Methods

Chromatographic techniques are fundamental to the separation, identification, and quantification of individual components within a mixture. For a compound like 1-(3,4-Dimethylphenyl)ethane-1-sulfonamide, various chromatographic methods can be adapted and validated to ensure accurate analysis.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile compounds like many sulfonamides. A typical HPLC method for this compound would be developed using a reverse-phase approach, where a non-polar stationary phase is paired with a polar mobile phase.

Method development would involve optimizing several parameters to achieve good resolution, peak shape, and a reasonable run time. Key parameters include the choice of the stationary phase (e.g., C18 or C8 column), the composition of the mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like formic acid or ammonium (B1175870) acetate), the flow rate, and the column temperature.

Validation of the developed HPLC method is critical to ensure its reliability. This process involves assessing several performance characteristics as defined by international guidelines.

Table 1: HPLC Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity/Selectivity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, no interference at the retention time of the analyte. |

| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |

| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |

| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120%. |

| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | RSD of results should remain within acceptable limits. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For a sulfonamide derivative like this compound, a derivatization step is often necessary to increase its volatility and thermal stability, thereby improving its chromatographic behavior. A common derivatization agent for sulfonamides is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups.

The derivatized analyte is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides mass information that aids in identification. The mass spectrometer can be operated in either full-scan mode to obtain a full mass spectrum for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly well-suited for analyzing trace levels of compounds in complex matrices.

In an LC-MS/MS analysis of this compound, the compound would first be separated by HPLC. The eluent from the HPLC column is then directed to the mass spectrometer's ion source, where the analyte molecules are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

The ionized molecules (precursor ions) are then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, leading to very low detection limits.

Table 2: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Value |

|---|---|

| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ |

| Product Ion 1 (m/z) | Specific fragment ion for quantification |

| Product Ion 2 (m/z) | Specific fragment ion for confirmation |

| Collision Energy (eV) | Optimized for maximum fragmentation |

| Ionization Mode | Positive or Negative Electrospray Ionization |

Spectrophotometric Techniques for Analysis

Spectrophotometric methods are often used for the quantification of compounds that possess a chromophore, a part of the molecule that absorbs light in the ultraviolet-visible region. The analysis is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

For this compound, a UV-Vis spectrophotometer would be used to measure its absorbance at a specific wavelength (λmax), which corresponds to the wavelength of maximum absorption. A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations versus their respective concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. While simple and cost-effective, spectrophotometric methods can be prone to interference from other absorbing species in the sample matrix.

Electroanalytical Techniques

Electroanalytical techniques measure the electrical properties of a solution containing the analyte to determine its concentration. Methods such as polarography and capillary electrophoresis could potentially be applied to the analysis of this compound.

Polarography: This technique involves measuring the current as a function of the applied potential at a dropping mercury electrode. If this compound is electrochemically active (i.e., can be oxidized or reduced), polarography could be used for its quantification.

Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in an electric field. For sulfonamides, which can be charged depending on the pH, CE offers high separation efficiency and short analysis times. The detection is often performed using UV-Vis absorbance or by coupling the capillary to a mass spectrometer (CE-MS).

Biosensor Development for Sulfonamide Detection

Biosensors are analytical devices that combine a biological recognition element with a transducer to provide a signal proportional to the concentration of a target analyte. While specific biosensors for this compound have not been reported, the development of biosensors for the broader class of sulfonamides is an active area of research. nih.gov

These biosensors often utilize enzymes, antibodies, or aptamers as the biological recognition element. nih.gov For example, an enzyme-based biosensor might use an enzyme that is inhibited by sulfonamides. The degree of enzyme inhibition, which can be measured electrochemically or optically, would then be related to the concentration of the sulfonamide. nih.gov An immunosensor would use antibodies that specifically bind to the sulfonamide structure. The binding event can be detected using various transduction methods, such as surface plasmon resonance (SPR) or quartz crystal microbalance (QCM). The development of such a biosensor would offer the potential for rapid, sensitive, and on-site detection of sulfonamides. nih.gov

Sample Preparation Techniques for Complex Matrices

The accurate detection and quantification of "this compound" in complex non-clinical matrices, such as environmental samples (e.g., soil, water, sediment) and industrial process streams, is critically dependent on effective sample preparation. The primary objectives of sample preparation are to extract the target analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The complexity of the matrix often dictates the choice of the extraction technique, as endogenous components can significantly impact the accuracy and precision of the analytical method.

Several advanced extraction techniques are employed for the isolation of sulfonamides from complex matrices. These methods offer significant advantages over traditional liquid-liquid extraction (LLE) by reducing solvent consumption, improving extraction efficiency, and allowing for automation. mdpi.com The selection of an appropriate technique is contingent upon the physicochemical properties of the analyte, the nature of the sample matrix, and the desired analytical sensitivity.

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is a technique that utilizes microwave energy to heat the solvent and sample, thereby accelerating the extraction of analytes from the matrix. nih.govresearchgate.net This method has been successfully applied to the extraction of various sulfonamides from soil and sediment samples. researchgate.net The choice of solvent is crucial for efficient extraction; methanol and acetonitrile, or mixtures thereof with buffered aqueous solutions, are commonly used. nih.govresearchgate.net For instance, a study on the extraction of six sulfonamides from agricultural soils found that microwave-assisted extraction using a mixture of acetonitrile and a pH 9 buffer was highly effective, particularly for aged residues. nih.gov

Key parameters that are optimized in MAE include the extraction solvent, temperature, and time. Research has shown that for some sulfonamides, methanol is an optimal extraction solvent, with an extraction time of 45 minutes yielding high accuracy. researchgate.net

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as accelerated solvent extraction, is another powerful technique for extracting organic compounds from solid and semi-solid samples. nih.gov PLE employs elevated temperatures and pressures, which increases the efficiency and speed of the extraction process. mdpi.com A key advantage of PLE is the ability to use a wider range of solvents and solvent mixtures.

A study on the extraction of five sulfonamide antibiotics from aged agricultural soils highlighted the importance of temperature in PLE. nih.gov An increase in temperature from 100 to 200 °C improved the extraction efficiency by up to a factor of six for aged residues. nih.gov The optimized method utilized a mixture of buffered water (pH 8.8) and acetonitrile (85:15) as the extraction solvent. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples, including soil and water extracts. mdpi.comeurofins.comresearchgate.net SPE cartridges are packed with a solid adsorbent (the stationary phase) that retains the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted with a small volume of a suitable solvent.

Various types of SPE cartridges are available, with the choice depending on the properties of the analyte and the matrix. For sulfonamides, reversed-phase SPE cartridges, such as Oasis HLB (Hydrophilic-Lipophilic Balance), are commonly employed. researchgate.netmdpi.com The pH of the sample and the choice of elution solvent are critical parameters that need to be optimized to achieve high recovery rates. For example, in the analysis of sulfonamides in surface water, optimization of the sample pH and the elution solvent volume led to extraction recoveries ranging from 62% to 115%. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a sample preparation technique that has gained popularity for the analysis of a wide range of analytes in various matrices, including animal tissues. researchgate.netresearchgate.net It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts (e.g., magnesium sulfate, sodium acetate) to separate the organic and aqueous layers. researchgate.net A subsequent dispersive SPE (d-SPE) cleanup step is then performed to remove interfering substances.

A modified QuEChERS approach has been successfully developed for the simultaneous determination of 31 sulfonamides in livestock samples. researchgate.net This method demonstrated high average recoveries (85% to 109%) with good precision. researchgate.net The selection of the appropriate d-SPE sorbent is crucial for effective cleanup and depends on the specific matrix. researchgate.net

The following tables summarize typical parameters and performance data for the extraction of various sulfonamides from complex matrices using the techniques described above. While data specific to "this compound" is not available, the presented data for other sulfonamides provides a representative overview of the expected performance of these methods.

| Sulfonamide | Extraction Solvent | Recovery (%) | Matrix | Reference |

|---|---|---|---|---|

| Sulfadiazine | Acetonitrile:Buffer pH 9 (20:80) | 42-64 | Aged Soil | nih.gov |

| Sulfamethazine | Methanol | >80 | Sediment | researchgate.net |

| Sulfamethoxazole | Methanol | >80 | Sediment | researchgate.net |

| Sulfonamide | Extraction Solvent | Temperature (°C) | Recovery (%) | Matrix | Reference |

|---|---|---|---|---|---|

| Sulfadiazine | Buffered Water (pH 8.8):Acetonitrile (85:15) | 200 | Not Specified | Aged Soil | nih.gov |

| Sulfamethazine | Buffered Water (pH 8.8):Acetonitrile (85:15) | 200 | Not Specified | Aged Soil | nih.gov |

| Sulfamethoxazole | Buffered Water (pH 8.8):Acetonitrile (85:15) | 200 | 41 (at 90 min exposure) | Spiked Soil | nih.gov |

| Sulfonamide | SPE Sorbent | Recovery (%) | Matrix | Reference |

|---|---|---|---|---|

| para-Toluenesulfonamide | Not Specified | 62-115 | Surface Water | researchgate.net |

| ortho-Toluenesulfonamide | Not Specified | 62-115 | Surface Water | researchgate.net |

| Benzenesulfonamide | Not Specified | 62-115 | Surface Water | researchgate.net |

| Sulfonamide | Recovery (%) | Matrix | Reference |

|---|---|---|---|

| Sulfadiazine | 85-109 | Livestock | researchgate.net |

| Sulfamethazine | 85-109 | Livestock | researchgate.net |

| Sulfamethoxazole | 85-109 | Livestock | researchgate.net |

Future Research Directions and Unexplored Avenues for 1 3,4 Dimethylphenyl Ethane 1 Sulfonamide

Novel Synthetic Routes and Sustainable Chemistry Approaches

The traditional synthesis of sulfonamides often involves the use of sulfonyl chlorides and amines, which can be harsh and environmentally taxing. researchgate.netresearchgate.net Future research could focus on developing greener and more efficient synthetic pathways to 1-(3,4-Dimethylphenyl)ethane-1-sulfonamide.

Key areas for exploration include:

Mechanochemical Synthesis: This solvent-free approach utilizes mechanical force to drive chemical reactions, offering a more sustainable alternative to traditional solvent-based methods. rsc.org Investigating the feasibility of a one-pot, double-step mechanochemical procedure for the synthesis of this compound could significantly reduce waste and energy consumption. rsc.org

Aqueous-Based Synthesis: Leveraging water as a solvent is a cornerstone of green chemistry. rsc.org Developing a synthetic route in an aqueous medium, potentially under dynamic pH control, would be a facile and environmentally benign method for producing the target compound. rsc.org

Catalytic Approaches: The use of novel catalysts, such as nano-Ru/Fe3O4, could enable the direct coupling of sulfonamides with alcohols in an environmentally friendly manner, generating water as the only byproduct. acs.org Adapting such catalytic systems for the synthesis of this compound from readily available precursors would be a significant advancement.

Alternative Reagents: Moving away from toxic and reactive sulfur-containing sources like sulfonyl chloride is a key goal in sustainable chemistry. researchgate.net Research into using sodium sulfinate as a stable and commercially available sulfur source could provide a safer and more sustainable route. researchgate.net

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Mechanochemistry | Solvent-free, reduced waste, potential for one-pot reactions. rsc.org |

| Aqueous Synthesis | Environmentally benign, use of a non-toxic solvent. rsc.org |

| Novel Catalysis | High selectivity, generation of water as the only byproduct. acs.org |

| Alternative Reagents | Avoidance of toxic and highly reactive starting materials. researchgate.net |

Identification of Additional Molecular Targets and Mechanistic Studies

The classical mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate (B1496061) synthase (DHPS) in the folate biosynthetic pathway. nih.govdrugbank.com However, recent research has revealed that sulfonamides can interact with a plethora of other molecular targets. nih.gov For this compound, a key area of future research will be to look beyond DHPS and identify novel biological targets.

Potential avenues for investigation include:

Carbonic Anhydrase Inhibition: Sulfonamides are well-known inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. pexacy.comajchem-b.com Screening this compound for activity against different carbonic anhydrase isoforms could uncover therapeutic potential in areas like glaucoma or cancer. ajchem-b.com

Enzyme Inhibition beyond DHPS: Other enzymes, such as DNA gyrase and those involved in peptidoglycan synthesis, have been identified as potential targets for sulfonamides. tandfonline.com A comprehensive screening of this compound against a panel of bacterial enzymes could reveal novel antibacterial mechanisms.

Non-Enzymatic Targets: Investigating the binding of this compound to biomacromolecules other than enzymes, such as proteins and nucleic acids, could provide insights into its potential biological effects. nih.gov

Integration of Advanced Computational Methods for Predictive Modeling

In silico techniques are becoming indispensable in modern drug discovery and chemical research. nih.gov For a molecule with limited experimental data like this compound, computational modeling offers a powerful tool to predict its properties and guide future experimental work.

Future computational studies could include:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as CoMFA and CoMSIA, can help in understanding the relationship between the chemical structure of this compound derivatives and their biological activity. nih.gov This can aid in the design of more potent analogs.

Molecular Docking: Docking simulations can be used to predict the binding mode and affinity of this compound with various potential biological targets. nih.govnih.gov This can help in prioritizing targets for experimental validation.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to a target protein, helping to understand the stability of the interaction and the role of specific residues. nih.gov

ADME/Tox Prediction: Computational models can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound, which is crucial for assessing its drug-likeness. nih.gov

| Computational Method | Application for this compound |

| 3D-QSAR | Predicting bioactivity and guiding the design of new derivatives. nih.gov |

| Molecular Docking | Identifying potential biological targets and predicting binding affinity. nih.govnih.gov |

| Molecular Dynamics | Assessing the stability of ligand-protein interactions. nih.gov |

| ADME/Tox Prediction | Evaluating drug-likeness and potential toxicity. nih.gov |

Potential Applications in Material Science or Other Non-Biological Fields

The unique structural features of aromatic sulfonamides suggest that their utility may extend beyond the biological realm. rsc.org Future research should explore the potential of this compound and its derivatives in material science.

Areas for exploration include:

Polymer Chemistry: Sulfonamide-based polymers have been shown to exhibit interesting properties, such as pH-responsiveness. nih.govacs.org Investigating the polymerization of this compound or its incorporation into copolymers could lead to the development of novel smart materials.

Organic Electronics: The aromatic nature of the 3,4-dimethylphenyl group, coupled with the electronic properties of the sulfonamide moiety, could make this compound a candidate for applications in organic electronics.

Toughening Agents: Aromatic sulfonamides have been used as toughening agents in polymers like polyamide 6. researchgate.net The potential of this compound to enhance the mechanical properties of various polymers could be a fruitful area of research.

Exploration of Stereochemical Influences on Molecular Interactions

The ethane (B1197151) bridge in this compound introduces a chiral center, meaning the compound can exist as different stereoisomers (enantiomers and diastereomers). The stereochemistry of a molecule can have a profound impact on its biological activity. mdpi.comnih.gov

Future research in this area should focus on:

Enantioselective Synthesis: Developing synthetic methods to produce enantiomerically pure forms of this compound is a critical first step. rsc.org

Chiral Separation: If a racemic mixture is synthesized, the development of efficient methods for separating the enantiomers will be necessary.

Stereospecific Biological Evaluation: Once the individual stereoisomers are isolated, their biological activity should be evaluated separately to determine if one isomer is more active than the other. This is a common phenomenon in pharmacology.

Computational Analysis of Stereoselectivity: Molecular modeling techniques can be used to understand the structural basis for any observed differences in activity between the stereoisomers, for instance, by docking each isomer into the active site of a target protein.

The exploration of these future research directions will be instrumental in unlocking the full potential of this compound, potentially leading to the discovery of new therapeutic agents, advanced materials, and a deeper understanding of the chemical and biological properties of sulfonamides.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of 1-(3,4-Dimethylphenyl)ethane-1-sulfonamide to improve yield and purity?

Methodological Answer: The synthesis of sulfonamide derivatives typically involves sequential sulfonation, coupling, and purification steps. Critical factors include:

- Catalyst Selection : Use Lewis acid catalysts (e.g., BF₃) to enhance sulfonamide bond formation efficiency .

- Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity, while toluene may reduce side reactions under inert atmospheres .

- Temperature Control : Maintain temperatures between 60–80°C during sulfonation to avoid decomposition .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Q. Example Reaction Conditions Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonation | H₂SO₄, 70°C, 4h | 65 | 85% |

| Amidation | NH₃/MeOH, RT, 12h | 78 | 92% |

| Purification | Ethanol recrystallization | 70 | 98% |

Q. How do structural modifications (e.g., isomerism, salt forms) influence the solubility and bioactivity of this compound?

Methodological Answer:

- Isomer Effects : Compare positional isomers (e.g., 3,4-dimethyl vs. 2,4-dimethylphenyl). For example, 1-(4-Methanesulfonylphenyl)ethylamine hydrochloride exhibits higher aqueous solubility due to enhanced polarity from the para-substituted sulfonyl group .

- Salt Forms : Hydrochloride salts improve stability but may alter receptor binding. For instance, hydrochloride derivatives show 20% higher solubility in PBS (pH 7.4) compared to free bases .

- Bioactivity : Use radioligand binding assays (e.g., for serotonin receptors) to quantify affinity changes. Structural analogs with ortho-substituents show reduced activity due to steric hindrance .

Q. Comparative Table of Structural Analogs :

| Compound | Substituent Position | Solubility (mg/mL) | IC₅₀ (nM) |

|---|---|---|---|

| 3,4-Dimethyl | Para-sulfonamide | 12.5 | 45 |

| 2,4-Dimethyl | Meta-sulfonamide | 8.2 | 120 |

| Hydrochloride Salt | N/A | 18.7 | 38 |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer: Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

- Standardized Assays : Validate activity using orthogonal methods (e.g., SPR for binding kinetics vs. cell-based cAMP assays) .

- Batch Analysis : Compare HPLC/MS purity (>98%) and residual solvent levels (e.g., DMF ≤ 0.1%) across studies .

- Structural Confirmation : Use ¹H/¹³C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) and high-resolution MS to rule out degradation products .

- Negative Controls : Include known inhibitors (e.g., fentanyl analogs for opioid receptor studies) to calibrate assay sensitivity .

Q. What computational approaches are recommended for predicting structure-activity relationships (SAR) of sulfonamide derivatives?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., COX-2). Focus on sulfonamide’s hydrogen-bonding with Arg120/Arg513 residues .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and Hammett constants. Validate with leave-one-out cross-validation (R² > 0.85) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Metrics include RMSD (<2 Å) and ligand-protein interaction lifetimes .

Q. Example QSAR Descriptors :

| Descriptor | Value | Relevance |

|---|---|---|

| logP | 2.3 | Membrane permeability |

| PSA | 85 Ų | Blood-brain barrier penetration |

| H-bond acceptors | 3 | Target engagement |

Q. How should researchers design experiments to evaluate metabolic stability and potential toxicity?

Methodological Answer:

- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS. Monitor CYP3A4/2D6 inhibition using fluorescent probes .

- Reactive Metabolite Screening : Trapping assays with glutathione (GSH) to detect electrophilic intermediates. MS/MS fragmentation identifies adducts (e.g., m/z +305) .

- Cytotoxicity : MTT assays in HepG2 cells (48h exposure). EC₅₀ values >100 µM suggest low acute toxicity .

Q. What strategies are effective for troubleshooting low yields in the final amidation step?

Methodological Answer:

- Reagent Purity : Ensure amine precursors (e.g., ethylamine) are freshly distilled to avoid moisture-induced side reactions .

- Coupling Agents : Replace DCC with EDC/HOBt for milder conditions. Monitor reaction progress via FTIR (disappearance of S=O stretch at 1350 cm⁻¹) .

- Workup Optimization : Quench reactions with ice-cold water to precipitate crude product, then extract with dichloromethane (3×) to recover unreacted starting material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.